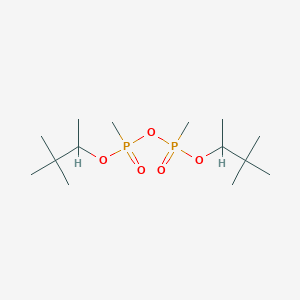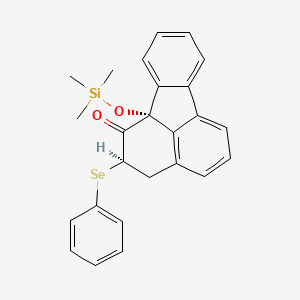
trans-2-(phenylseleno)-3,10b-dihydro-1(2H)-fluoranthenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-2-(phenylseleno)-3,10b-dihydro-1(2H)-fluoranthenone: is an organic compound that features a phenylseleno group attached to a fluoranthenone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(phenylseleno)-3,10b-dihydro-1(2H)-fluoranthenone typically involves the introduction of a phenylseleno group to a fluoranthenone core. One common method involves the use of phenylselenyl chloride in the presence of a base to facilitate the selenation reaction. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phenylselenyl chloride .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive phenylselenyl chloride.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: trans-2-(phenylseleno)-3,10b-dihydro-1(2H)-fluoranthenone can undergo oxidation reactions, where the phenylseleno group is converted to a selenoxide.
Reduction: The compound can be reduced to remove the phenylseleno group, yielding the parent fluoranthenone.
Substitution: The phenylseleno group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols or amines can be used to substitute the phenylseleno group.
Major Products:
Oxidation: Selenoxides and other oxidized derivatives.
Reduction: The parent fluoranthenone.
Substitution: Various substituted fluoranthenone derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: trans-2-(phenylseleno)-3,10b-dihydro-1(2H)-fluoranthenone is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: The compound’s selenium content makes it of interest in biological studies, particularly in the context of selenium’s role in enzymatic functions and antioxidant properties. Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for selenium-containing drugs .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it a versatile building block for the synthesis of high-value products.
Mécanisme D'action
The mechanism by which trans-2-(phenylseleno)-3,10b-dihydro-1(2H)-fluoranthenone exerts its effects is primarily through its ability to participate in redox reactions. The phenylseleno group can undergo oxidation and reduction, which can influence the reactivity and stability of the compound. The molecular targets and pathways involved are related to the compound’s interaction with other molecules through its selenium moiety, which can act as a nucleophile or electrophile depending on the reaction conditions .
Comparaison Avec Des Composés Similaires
trans-2-Phenyl-1-cyclohexanol: Used as a chiral auxiliary in organic synthesis.
trans-9-(2-Phenylethenyl)anthracene: Used in Wittig reactions and other organic transformations.
Uniqueness: What sets trans-2-(phenylseleno)-3,10b-dihydro-1(2H)-fluoranthenone apart from similar compounds is its phenylseleno group, which imparts unique reactivity and potential applications in selenium chemistry. This makes it a valuable compound for research and industrial applications where selenium’s properties are desired.
Propriétés
Numéro CAS |
83291-50-3 |
|---|---|
Formule moléculaire |
C25H24O2SeSi |
Poids moléculaire |
463.5 g/mol |
Nom IUPAC |
(2R,10bR)-2-phenylselanyl-10b-trimethylsilyloxy-2,3-dihydrofluoranthen-1-one |
InChI |
InChI=1S/C25H24O2SeSi/c1-29(2,3)27-25-21-15-8-7-13-19(21)20-14-9-10-17(23(20)25)16-22(24(25)26)28-18-11-5-4-6-12-18/h4-15,22H,16H2,1-3H3/t22-,25-/m1/s1 |
Clé InChI |
MVMQHLKYKVWHAP-RCZVLFRGSA-N |
SMILES isomérique |
C[Si](C)(C)O[C@]12C3=CC=CC=C3C4=CC=CC(=C41)C[C@H](C2=O)[Se]C5=CC=CC=C5 |
SMILES canonique |
C[Si](C)(C)OC12C3=CC=CC=C3C4=CC=CC(=C41)CC(C2=O)[Se]C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



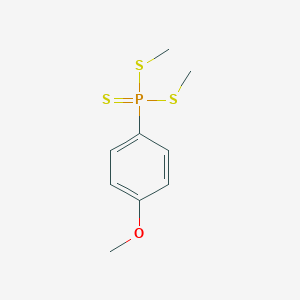
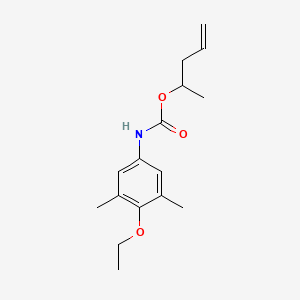
![1,1'-(Butane-1,4-diyl)bis[4-(chloromethyl)benzene]](/img/structure/B14419315.png)
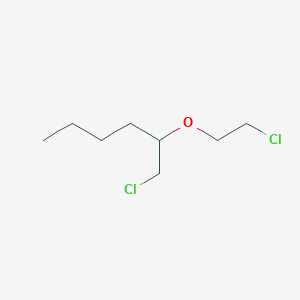
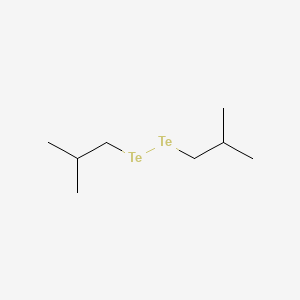
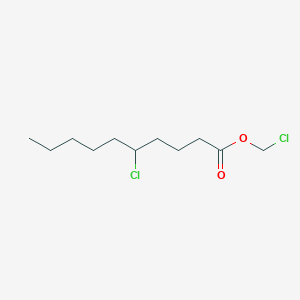
![N-[1-Carboxy-3-oxo-3-(pyrrolidin-1-yl)propyl]-L-alanyl-L-proline](/img/structure/B14419339.png)
![N,N-Bis{2-[2-(2-methoxyethoxy)ethoxy]ethyl}dodecan-1-amine](/img/structure/B14419341.png)
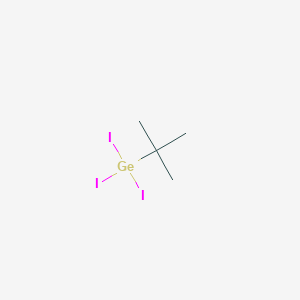
![5-acetamido-3,5-dideoxy-D-glycero-alpha-D-galacto-non-2-ulonosyl-(2->3)-beta-D-galactosyl-(1->4)-2-acetamido-2-deoxy-beta-D-glucosyl-(1->3)-[beta-D-glucosyl-(1->4)]-beta-D-galactose](/img/structure/B14419358.png)

